N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propoxybenzamide N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0994035
InChI: InChI=1S/C27H29N3O3/c1-2-20-33-25-14-8-21(9-15-25)26(31)28-23-10-12-24(13-11-23)29-16-18-30(19-17-29)27(32)22-6-4-3-5-7-22/h3-15H,2,16-20H2,1H3,(H,28,31)
SMILES: CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Molecular Formula: C27H29N3O3
Molecular Weight: 443.5 g/mol

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propoxybenzamide

CAS No.:

Cat. No.: VC0994035

Molecular Formula: C27H29N3O3

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propoxybenzamide -

Specification

Molecular Formula C27H29N3O3
Molecular Weight 443.5 g/mol
IUPAC Name N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propoxybenzamide
Standard InChI InChI=1S/C27H29N3O3/c1-2-20-33-25-14-8-21(9-15-25)26(31)28-23-10-12-24(13-11-23)29-16-18-30(19-17-29)27(32)22-6-4-3-5-7-22/h3-15H,2,16-20H2,1H3,(H,28,31)
Standard InChI Key LUBTYNYXJZNHRZ-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator